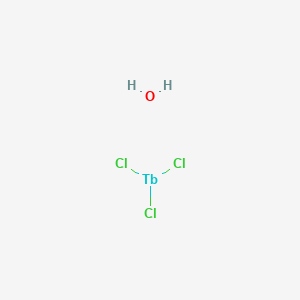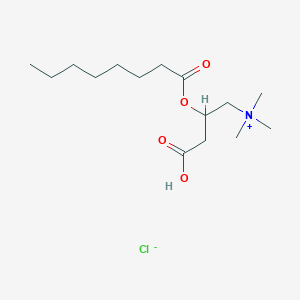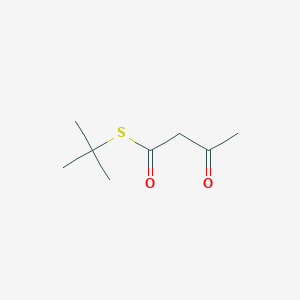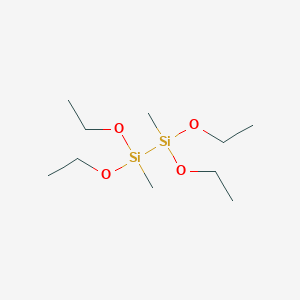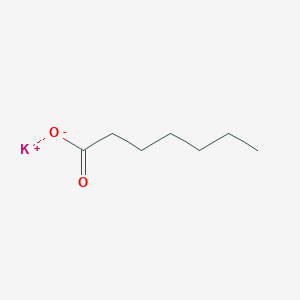
Potassium heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium heptanoate is a chemical compound with the molecular formula C7H13KO2. It is also known as potassium caprylate and is a salt of caprylic acid. Potassium heptanoate is a white crystalline powder and is soluble in water. It is widely used in the food industry as a preservative and in the pharmaceutical industry as an emulsifier.
Wirkmechanismus
The mechanism of action of potassium heptanoate is not fully understood. It is believed that it disrupts the cell membrane of microorganisms, leading to their death. Potassium heptanoate has been shown to inhibit the growth of bacteria by disrupting their cell wall synthesis.
Biochemische Und Physiologische Effekte
Potassium heptanoate has been shown to have a low toxicity profile and is considered safe for consumption. It is metabolized in the liver and excreted in the urine. Potassium heptanoate has been shown to have a positive effect on gut health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium heptanoate is a cost-effective and easy-to-use antimicrobial agent. It has been shown to be effective against a wide range of microorganisms, making it a versatile tool for researchers. However, its effectiveness may vary depending on the type of microorganism being studied. It also has limitations in terms of its stability and solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the research of potassium heptanoate. One area of interest is its potential use as an alternative to traditional antibiotics. Another area of interest is its use in the development of new food preservatives. Further research is needed to fully understand the mechanism of action of potassium heptanoate and its potential applications in various fields.
Conclusion:
In conclusion, potassium heptanoate is a versatile chemical compound with antimicrobial properties. It has been extensively studied for its potential applications in the food and pharmaceutical industries. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
Potassium heptanoate can be synthesized by the reaction of caprylic acid with potassium hydroxide. The reaction takes place in the presence of water and heat. The chemical equation for the synthesis of potassium heptanoate is:
C7H15COOH + KOH → C7H13KO2 + H2O
The reaction results in the formation of potassium heptanoate and water.
Wissenschaftliche Forschungsanwendungen
Potassium heptanoate has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of bacteria, fungi, and viruses. Potassium heptanoate has been used in the food industry as a preservative to prevent the growth of bacteria and fungi in food products. It has also been used in the pharmaceutical industry as an emulsifier to improve the solubility of drugs.
Eigenschaften
CAS-Nummer |
16761-12-9 |
|---|---|
Produktname |
Potassium heptanoate |
Molekularformel |
C7H13KO2 |
Molekulargewicht |
168.27 g/mol |
IUPAC-Name |
potassium;heptanoate |
InChI |
InChI=1S/C7H14O2.K/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
YOSXTSJZQNTKKX-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCC(=O)[O-].[K+] |
SMILES |
CCCCCCC(=O)[O-].[K+] |
Kanonische SMILES |
CCCCCCC(=O)[O-].[K+] |
Andere CAS-Nummern |
16761-12-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



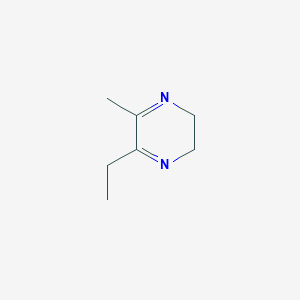
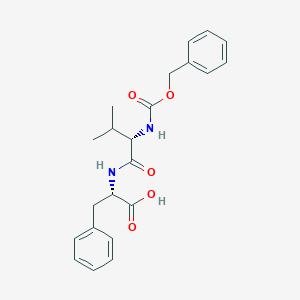
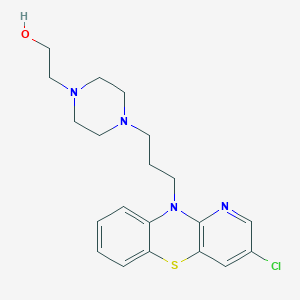
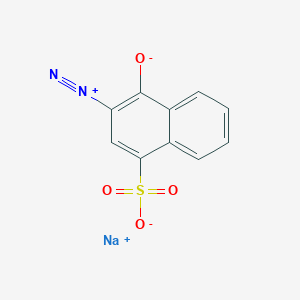
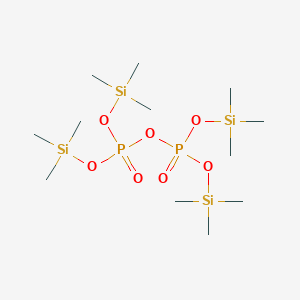
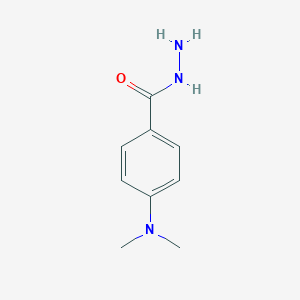
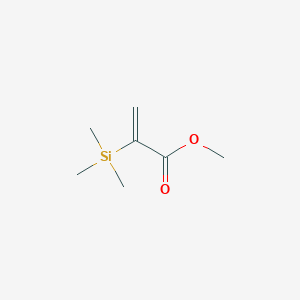
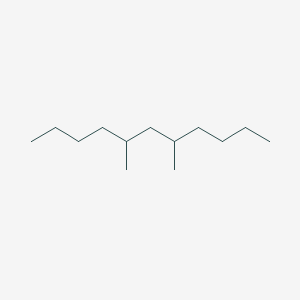
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
